3-Hydroxy-3',4'-dimethoxyflavone
Overview
Description
3-Hydroxy-3’,4’-dimethoxyflavone is a flavonoid compound characterized by the presence of hydroxyl and methoxy groups on its flavone backbone. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits. This particular compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3’,4’-dimethoxyflavone typically involves the oxidative cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where a chalcone undergoes oxidative cyclization to form a flavonol . This reaction can be carried out using hydrogen peroxide in an alkaline medium.
Industrial Production Methods: Industrial production methods for 3-Hydroxy-3’,4’-dimethoxyflavone are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3’,4’-dimethoxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Flavanones.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of nutraceuticals and functional foods.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3’,4’-dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anticancer Activity: It may inhibit the growth of cancer cells by modulating signaling pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
- 3,4’-Dimethoxyflavone
- 5-Hydroxy-3,7-dimethoxyflavone
- 3,7-Dihydroxy-3’,4’-dimethoxyflavone
Comparison: 3-Hydroxy-3’,4’-dimethoxyflavone is unique due to the specific positioning of its hydroxyl and methoxy groups, which can influence its biological activity and chemical reactivity. For instance, the presence of a hydroxyl group at the 3-position can enhance its antioxidant properties compared to compounds lacking this group .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-13-8-7-10(9-14(13)21-2)17-16(19)15(18)11-5-3-4-6-12(11)22-17/h3-9,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLAVJWSFYZDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218968 | |
Record name | NSC 102051 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6889-80-1 | |
Record name | 3′,4′-Dimethoxyflavonol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6889-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 102051 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006889801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC102051 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 102051 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXY-3',4'-DIMETHOXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B35R9JIHA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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